2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide
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Overview
Description
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a morpholinoacetamide structure. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide involves several steps. One common method includes the reaction of 2-bromophenol with formaldehyde to form 2-(2-bromophenoxy)methanol. This intermediate is then reacted with morpholine to produce 2-(2-((2-bromophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide through a reaction with acetic anhydride .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The bromophenoxy group is known to interact with certain enzymes, potentially inhibiting their activity. The morpholino group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds to 2-(2-((2-Bromophenoxy)methyl)morpholino)acetamide include:
2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide: This compound has a similar structure but with the bromine atom in a different position, which can affect its reactivity and biological activity.
2-(2-((2-Chlorophenoxy)methyl)morpholino)acetamide: The chlorine atom can alter the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific bromophenoxy and morpholinoacetamide structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17BrN2O3 |
---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-[2-[(2-bromophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17BrN2O3/c14-11-3-1-2-4-12(11)19-9-10-7-16(5-6-18-10)8-13(15)17/h1-4,10H,5-9H2,(H2,15,17) |
InChI Key |
UKEJGEJEUYMQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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